REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7].C(N(CC)CC)C.C(Cl)(Cl)(Cl)[Cl:25]>C1C=CC=CC=1.S(Cl)(Cl)=O.C(Cl)Cl>[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:16]=[CH:15][C:11]([C:12]([Cl:25])=[O:13])=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7]
|
Name
|
|
Quantity
|
360.1 mg
|
Type
|
reactant
|
Smiles
|
ClCCN(CCCl)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
N-(N',N'-dimethylaminoethyl)-1-methyl-4-[1-methyl-4-aminoimidazole-2-carboxamido]imidazole-2-carboxamide
|
Quantity
|
457 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
210 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature (22.5 h)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a drying tube for 1.25 h
|
Duration
|
1.25 h
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride and solvent were then removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
was added dropwise under an atmosphere of argon
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated under reduced pressure to an orange foam
|
Type
|
DISSOLUTION
|
Details
|
The residue was then dissolved in CH2Cl2 (100 mL)
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (100 mL) and water (100 mL) sequentially
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel) with methanol (1%) in chloroform as eluant
|
Type
|
CUSTOM
|
Details
|
The resulting pure product was precipitated from CH2Cl2 with ether and hexane
|
Type
|
CUSTOM
|
Details
|
the off-white powder dried in vacuo at room temperature
|
Type
|
CUSTOM
|
Details
|
mp (dec.) 165° C
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(CCCl)C1=CC=C(C(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |